Cas no 81525-10-2 (Nafamostat)

나파모스타트(Nafamostat)는 합성 세린 프로테아제 억제제로, 주로 혈액응고 방지 및 항염증 효과를 위해 사용됩니다. 이 약물은 강력한 트롬빈 억제 작용을 ��이며, 혈전 형성을 효과적으로 예방할 수 있습니다. 특히 혈액투석이나 체외순환 시술 시 헤파린 대체제로 활용될 수 있는 장점이 있습니다. 나파모스타트는 저분자량 특성으로 인해 신속한 작용 시작과 짧은 반감기를 가지며, 출혈 위험을 최소화하는 특징이 있습니다. 또한 췌장염 치료에서도 효능이 입증되어 있습니다. 이 화합물은 높은 선택적 억제력과 우수한 안전성 프로파일을 보여주는 것이 특징입니다.
Nafamostat structure
Nafamostat structure
Product Name:Nafamostat
CAS 번호:81525-10-2
MF:C19H17N5O2
메가와트:347.370583295822
CID:90807
PubChem ID:4413
Update Time:2025-07-18

Nafamostat 화학적 및 물리적 성질

이름 및 식별자

    • Nafamostat
    • 6-AMIDINO-2-NAPHTHYL-4-GUANIDINOENZOATE, MESYLATE
    • FUT-175
    • FUTHAN
    • NAFAMOSTAT MESILATE
    • NafamostatMesilateBase
    • 6-Amidino-2-naphthyl 4-guanidinobenzoate
    • Nafamostat Dimethanesulfonate
    • Nafamstat
    • NAFAMOSTAT MESYLATE
    • 4-Guanidinobenzoic acid 6-amidino-2-naphtyl ester
    • 6-carbamimidoylnaphthalen2-yl 4-(diaminomethyleneamino) benzoate
    • CKD-314
    • UNII-Y25LQ0H97D
    • 4-Guanidino-benzoic acid 6-carbamimidoyl-naphthalen-2-yl ester
    • NS00069533
    • Nafabelltan
    • (6-carbamimidoyl-2-naphthyl) 4-guanidinobenzoate;Nafamostat
    • NAFAMOSTAT [MI]
    • HY-B0190
    • Nafamostatum [Latin]
    • SCHEMBL135503
    • 6-(Aminoiminomethyl)-2-naphthalenyl 4-((aminoiminomethyl)amino)benzoate
    • BCP13085
    • NCGC00160398-02
    • GTPL4262
    • p-Guanidinobenzoic acid ester with 6-hydroxy-2-naphthamidine
    • NCGC00160398-13
    • A840154
    • 6-amidino-2-naphthyl p-guanidinobenzoate
    • (6-carbamimidoylnaphthalen-2-yl) 4-carbamimidamidobenzoate
    • D08240
    • Benzoic acid, 4-((aminoiminomethyl)amino)-, 6-(aminoiminomethyl)-2-naphthalenyl ester
    • NCGC00160398-03
    • 4-Guanidino-benzoic acid 6-carbamimidoyl-naphthalen-2-yl ester(FUT-175)
    • AKOS017259237
    • DTXSID0048420
    • Nafamostat (INN)
    • Benzoic acid, 4-[(aminoiminomethyl)amino]-,6-(aminoiminomethyl)-2-naphthalenyl ester
    • NCGC00160398-04
    • Q15409374
    • Nafamostatum
    • AMY8858
    • CHEBI:135466
    • HMS3742K19
    • 7RF
    • 6-[amino(imino)methyl]-2-naphthyl 4-{[amino(imino)methyl]amino}benzoate dimethanesulfonate
    • 81525-10-2
    • NCGC00160398-01
    • 6-Amidino2-naphthyl 4-guanidinobenzoate
    • (6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate
    • Y25LQ0H97D
    • NAFAMOSTAT [WHO-DD]
    • BSPBio_001194
    • BS-17665
    • AB01566816_01
    • FT-0629861
    • CKD314
    • 6-carbamimidoylnaphthalen-2-yl 4-[(diaminomethylidene)amino]benzoate
    • Nafamostat [INN]
    • 6-carbamimidoylnaphthalen-2-yl 4-guanidinobenzoate
    • BDBM50063698
    • MLS-0435512.0001
    • DB12598
    • CHEMBL273264
    • FUT-175; FUT 175; FUT175
    • benzoic acid, 4-[(aminoiminomethyl)amino]-, 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2)
    • BRD-K06674495-334-03-2
    • ALBB-027243
    • BRD-K06674495-334-04-0
    • G78310
    • MDL: MFCD00866067
    • 인치: 1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24)
    • InChIKey: MQQNFDZXWVTQEH-UHFFFAOYSA-N
    • 미소: O=C(C1C=CC(NC(N)=N)=CC=1)OC1C=C2C(C=C(C(N)=N)C=C2)=CC=1

계산된 속성

  • 정밀분자량: 347.13800
  • 동위원소 질량: 347.138
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 5
  • 수소 결합 수용체 수량: 7
  • 중원자 수량: 26
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 552
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 141A^2
  • 소수점 매개변수 계산 참조값(XlogP): 2

실험적 성질

  • 색과 성상: Solid
  • 밀도: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: No data available
  • 비등점: 637.2°C at 760 mmHg
  • 플래시 포인트: 339.1°C
  • 굴절률: 1.694
  • 용해도: 거의 녹지 않음(0.027g/l)(25ºC),
  • PSA: 138.07000
  • LogP: 4.32150
  • 증기압: 0.0±1.9 mmHg at 25°C

Nafamostat 보안 정보

Nafamostat 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19594-10mg
Nafamostat
81525-10-2 98%
10mg
¥453.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19594-50mg
Nafamostat
81525-10-2 98%
50mg
¥1316.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N877253-10mg
Nafamostat
81525-10-2 98%
10mg
¥731.70 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N877253-50mg
Nafamostat
81525-10-2 98%
50mg
¥2,107.80 2022-01-13
Biosynth
GDA52510-10 mg
Nafamostat
81525-10-2
10mg
$92.40 2023-01-04
Biosynth
GDA52510-25 mg
Nafamostat
81525-10-2
25mg
$173.25 2023-01-04
Biosynth
GDA52510-50 mg
Nafamostat
81525-10-2
50mg
$277.00 2023-01-04
Biosynth
GDA52510-100 mg
Nafamostat
81525-10-2
100MG
$444.00 2023-01-04
Biosynth
GDA52510-250 mg
Nafamostat
81525-10-2
250MG
$832.50 2023-01-04
Ambeed
A227981-1mg
6-Carbamimidoylnaphthalen-2-yl 4-guanidinobenzoate
81525-10-2 98%
1mg
$25.0 2025-04-16

Nafamostat 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
참조
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

합성 방법 2

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ;  cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
참조
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

합성 방법 3

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
참조
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

합성 방법 4

반응 조건
1.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ;  5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
참조
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

합성 방법 5

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Pyridine
참조
Synthesis and structure-activity study of protease inhibitors. IV. Amidinonaphthols and related acyl derivatives
Aoyama, Takuo; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1458-71

합성 방법 6

반응 조건
참조
Amidine compounds and anticomplement agent comprising them
, European Patent Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
1.4 Solvents: Methanol
참조
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

합성 방법 8

반응 조건
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ;  cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ;  cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
참조
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

합성 방법 9

반응 조건
1.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
참조
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

합성 방법 10

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  15 - 30 min, rt
1.2 Solvents: Water ;  3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ;  3 h, reflux
2.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ;  5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
참조
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

합성 방법 11

반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
참조
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

합성 방법 12

반응 조건
참조
Amidine compounds and anticomplement agent comprising them
, European Patent Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Pyridine
참조
Synthesis and structure-activity study of protease inhibitors. IV. Amidinonaphthols and related acyl derivatives
Aoyama, Takuo; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1458-71

Nafamostat Raw materials

Nafamostat Preparation Products

Nafamostat 공급 업체

Xiantao Lizhao Pharmaceutical Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:81525-10-2)nafamostat
주문 번호:LZ0145
인벤토리 상태:in Stock
재다:1kg
순결:99%
마지막으로 업데이트된 가격 정보:Tuesday, 6 January 2026 10:11
가격 ($):inquiry
Email:1010771219@qq.com
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:81525-10-2)Nafamostat
주문 번호:A840154
인벤토리 상태:in Stock
재다:50mg/100mg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:48
가격 ($):239.0/380.0
Email:sales@amadischem.com
추천 공급업체
Xiantao Lizhao Pharmaceutical Technology Co., Ltd
(CAS:81525-10-2)nafamostat
LZ0145
순결:99%
재다:1kg
가격 ($):문의
Email
Amadis Chemical Company Limited
(CAS:81525-10-2)Nafamostat
A840154
순결:99%/99%
재다:50mg/100mg
가격 ($):239.0/380.0
Email